molecular formula C19H19N3O3S2 B12014340 6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid

6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid

Cat. No.: B12014340
M. Wt: 401.5 g/mol
InChI Key: WGCXZMCQJRFLOG-SDNWHVSQSA-N
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Description

6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid is a complex organic compound that features a pyrazole ring, a thiazolidine ring, and a hexanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with a thiazolidine-2,4-dione derivative under basic conditions. The reaction is usually carried out in anhydrous ethanol with piperidine as a catalyst under reflux for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to induce apoptosis in cancer cells by disrupting cellular pathways and inhibiting key enzymes involved in cell proliferation . Molecular modeling studies have shown that the compound fits well into the active sites of certain enzymes, enhancing its cytotoxic activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

6-[4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid

InChI

InChI=1S/C19H19N3O3S2/c23-16(24)9-5-2-6-10-22-18(25)15(27-19(22)26)11-14-12-20-21-17(14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12,25H,2,5-6,9-10H2,(H,23,24)/b14-11+

InChI Key

WGCXZMCQJRFLOG-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN=C/C2=C\C3=C(N(C(=S)S3)CCCCCC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC2=CC3=C(N(C(=S)S3)CCCCCC(=O)O)O

Origin of Product

United States

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